molecular formula C10H9NO3 B11815586 2-(Isoxazol-5-yl)-5-methoxyphenol

2-(Isoxazol-5-yl)-5-methoxyphenol

Cat. No.: B11815586
M. Wt: 191.18 g/mol
InChI Key: KOKAUFIPSGYDMY-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-yl)-5-methoxyphenol is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-5-yl)-5-methoxyphenol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-5-yl)-5-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve the use of catalysts or microwave irradiation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-methoxy-2-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C10H9NO3/c1-13-7-2-3-8(9(12)6-7)10-4-5-11-14-10/h2-6,12H,1H3

InChI Key

KOKAUFIPSGYDMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NO2)O

Origin of Product

United States

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